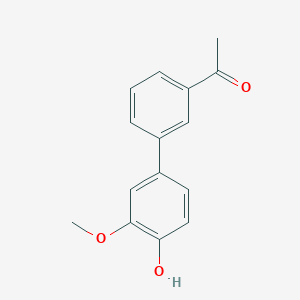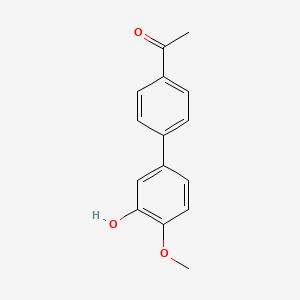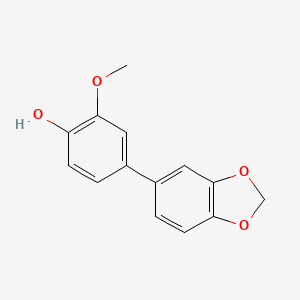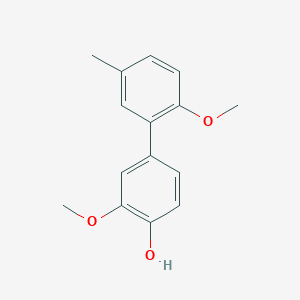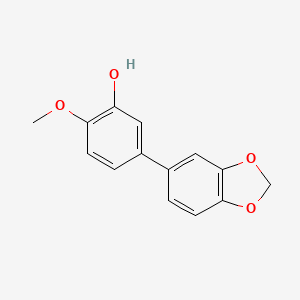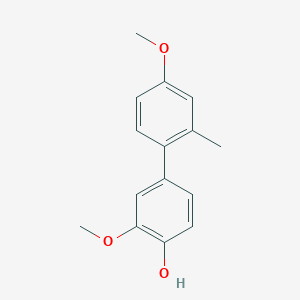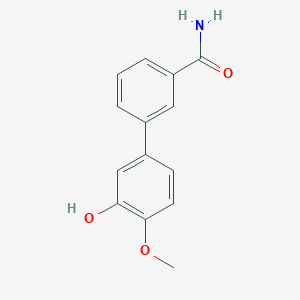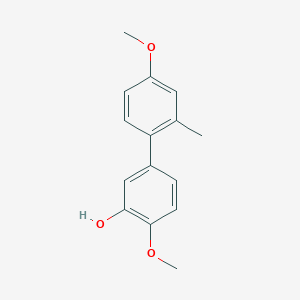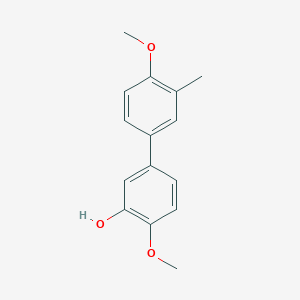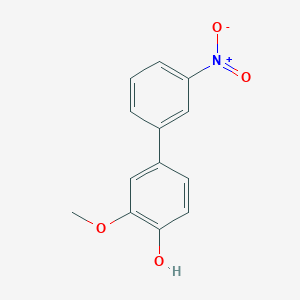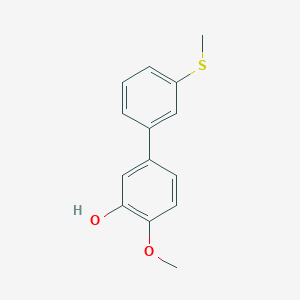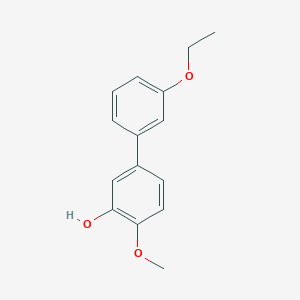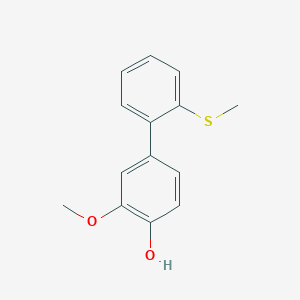
2-Methoxy-4-(2-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(2-methylthiophenyl)phenol, 95%, also known as 2-Methylthiophenol or 2-MTP, is an aromatic hydrocarbon compound with a molecular formula of C9H10O2S. 2-MTP is a colorless to pale yellow liquid with a characteristic odor. It is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. It also has a wide range of applications in scientific research, including biochemical and physiological studies.
Mecanismo De Acción
2-MTP has a range of effects on biochemical and physiological processes. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 reduces inflammation and pain. 2-MTP has also been shown to have antioxidant activity, which can help protect cells from damage caused by reactive oxygen species.
Biochemical and Physiological Effects
2-MTP has a range of effects on biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 reduces inflammation and pain. 2-MTP has also been shown to have antioxidant activity, which can help protect cells from damage caused by reactive oxygen species. In addition, 2-MTP has been shown to have anti-cancer activity, as well as anti-inflammatory, anti-viral, and anti-bacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-MTP has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to handle. In addition, it has a wide range of applications in scientific research. However, it is important to note that 2-MTP is a hazardous chemical and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 2-MTP in scientific research. It could be used to further study the mechanism of action of COX-2 inhibitors, as well as to develop new drugs with improved efficacy and safety profiles. In addition, 2-MTP could be used to develop new drugs for the treatment of cancer, inflammation, and other diseases. Finally, 2-MTP could be used to develop new methods for the delivery of drugs, such as nanotechnology-based drug delivery systems.
Métodos De Síntesis
2-MTP is synthesized through a process known as the Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide is reacted with an aromatic compound in the presence of an acid catalyst. The alkyl halide is converted to an alkyl group, which is then attached to the aromatic compound. In the case of 2-MTP, the alkyl halide is 2-methylthiophenol, and the aromatic compound is phenol. The reaction of these two compounds produces 2-MTP with a yield of 95%.
Aplicaciones Científicas De Investigación
2-MTP has a wide range of applications in scientific research. It has been used in biochemical and physiological studies, particularly in the study of enzyme activity. It has also been used in studies of molecular recognition, drug design, and drug delivery. In addition, 2-MTP has been used in studies of the structure and function of proteins, as well as in studies of the structure and function of DNA.
Propiedades
IUPAC Name |
2-methoxy-4-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-16-13-9-10(7-8-12(13)15)11-5-3-4-6-14(11)17-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEJWDJJXIEGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(2-methylthiophenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



